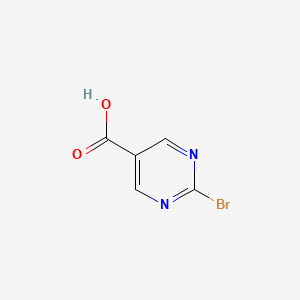

2-Bromopyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

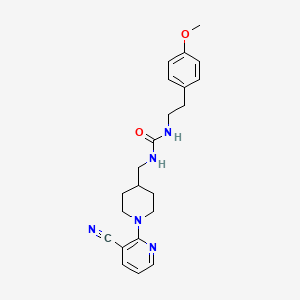

2-Bromopyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C5H3BrN2O2 . It has a molecular weight of 203 and is typically stored at 4°C in a sealed container, away from moisture . The compound is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H3BrN2O2/c6-5-7-1-3 (2-8-5)4 (9)10/h1-2H, (H,9,10) . The compound’s canonical SMILES representation is C1=C (C=NC (=N1)Br)C (=O)O . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 202.99 g/mol , a topological polar surface area of 63.1 Ų , and a XLogP3-AA value of 0.8 .Scientific Research Applications

Synthesis of Halopyrimidine Carboxylic Acid Esters

2-Bromopyrimidine-5-carboxylic acid plays a crucial role in the synthesis of various halopyrimidine carboxylic acid esters, particularly in the highly regioselective Minisci homolytic alkoxycarbonylation of halopyrimidines. This process facilitates the one-step synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate, which are significant for creating potent CK2 inhibitors (Regan et al., 2012).

Catalysis and Nucleophilic Aromatic Substitution

5-Bromopyrimidine, a derivative of this compound, reacts with bithiophene and its analogues in the presence of a palladium catalyst. This leads to the formation of 5-(het)aryl substituted pyrimidines, demonstrating its utility in palladium-catalyzed aryl–aryl C–C coupling reactions (Verbitskiy et al., 2013).

Development of Bimetallic Complexes

A derivative of this compound, bpmc (5-bromopyrimidine-2-carboxylic acid), has been used to construct bimetallic complexes. These complexes are significant for their near-infrared (NIR) emission and efficient energy transfer between d–f centers, which are crucial for applications in photophysical studies (Chen et al., 2014).

Use in Cross-Coupling Reactions

5-Bromo-2-iodopyrimidine, related to this compound, is used in selective palladium-catalyzed cross-coupling reactions. This facilitates the efficient synthesis of various substituted pyrimidine compounds, showcasing the compound's utility in organic synthesis (Goodby et al., 1996).

Electrochemical Carboxylation

2-Bromopyrimidine derivatives, like 2-amino-5-bromopyridine, have been used in electrochemical carboxylation reactions with CO2. This process is significant for its environmentally friendly approach and high selectivity, yielding products like 6-aminonicotinic acid (Feng et al., 2010).

Liquid Crystal Research

5-Arylpyrimidine-2-carboxylic acids, synthesized from derivatives of this compound, have been studied for their liquid-crystal characteristics. This research is vital for the development of new materials with specific optical properties (Mikhaleva et al., 1986).

Safety and Hazards

2-Bromopyrimidine-5-carboxylic acid is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of action

Pyrimidines, the class of compounds that 2-Bromopyrimidine-5-carboxylic acid belongs to, are key components of nucleic acids (DNA and RNA), where they pair with purines to form the structure of DNA .

Mode of action

In the context of nucleic acids, pyrimidines participate in hydrogen bonding with their complementary purines, which is crucial for the stability of the DNA double helix .

Biochemical pathways

Pyrimidines are involved in the nucleic acid synthesis pathway. They are synthesized from simple molecules like aspartate and carbamoyl phosphate .

Result of action

As a building block of nucleic acids, pyrimidines play a crucial role in storing and transmitting genetic information .

Action environment

The action of pyrimidines is influenced by various environmental factors, including pH and temperature, which can affect the stability of the DNA structure .

properties

IUPAC Name |

2-bromopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHLSMNOSANTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1224885-47-5 |

Source

|

| Record name | 2-bromopyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)

![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)

![1-(4-Tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2537195.png)

![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)

![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)